3-(((2S,3R,4R,5R,6S)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(((2S,3R,4R,5R,6S)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-chromen-4-one” is a complex organic molecule. It features multiple hydroxyl groups and a chromen-4-one core, indicating potential biological activity and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the chromen-4-one core. Typical reagents might include protecting groups like acetals or silyl ethers, glycosyl donors, and catalysts for the formation of the chromen-4-one structure.
Industrial Production Methods
Industrial production would require optimization of these synthetic routes to ensure high yield and purity. This might involve the use of automated synthesis equipment, large-scale reactors, and stringent purification processes such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
The compound’s structure suggests it could have various applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its multiple hydroxyl groups.
Medicine: Possible therapeutic applications, such as anti-inflammatory or antioxidant properties.
Industry: Use in the synthesis of natural products or pharmaceuticals.
Mechanism of Action
The compound’s mechanism of action would depend on its specific interactions with biological targets. It might interact with enzymes or receptors, modulating their activity. The multiple hydroxyl groups could form hydrogen bonds with proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar hydroxyl groups and a chromen-4-one core.
Rutin: A glycosylated form of quercetin.
Kaempferol: Another flavonoid with a similar structure.
Uniqueness
The unique combination of glycosylation and hydroxylation patterns in the compound might confer distinct biological activities or chemical properties compared to these similar compounds.
Properties
Molecular Formula |
C27H30O16 |
---|---|
Molecular Weight |
610.5 g/mol |
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C27H30O16/c1-8-17(33)20(36)22(38)26(39-8)43-25-21(37)18(34)15(7-28)41-27(25)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22-,25-,26+,27+/m1/s1 |
InChI Key |
FYBMGZSDYDNBFX-DVJKXWJGSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.